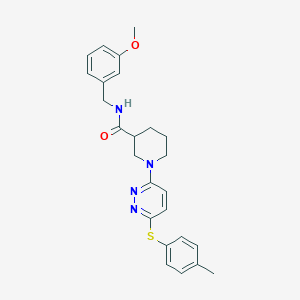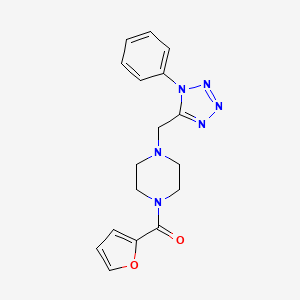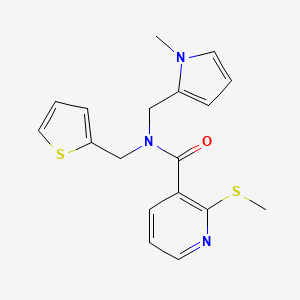
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide belongs to a class of nicotinamide derivatives that have been explored for their corrosion inhibition effects on mild steel in acidic solutions. Research has demonstrated that these compounds can significantly inhibit corrosion, acting through adsorption that obeys the Langmuir isotherm model. These inhibitors have been shown to affect both the anodic and cathodic processes, classifying them as mixed-type corrosion inhibitors. Their effectiveness varies with concentration, time, and temperature, showcasing their potential in industrial applications requiring metal protection in corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Pathway Studies
Nicotinamide derivatives, including N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide, have been studied in the context of their role in metabolic pathways. These compounds are related to nicotinamide, a form of vitamin B3, and have been involved in studies exploring their metabolism and excretion in humans. Such research provides insights into the metabolism of vitamin B3 derivatives, their metabolic products, and the correlation with dietary intake. Understanding the metabolic pathways and the fate of these compounds can have implications for nutritional science and the development of therapeutic agents (Shibata & Matsuo, 1989).
Biochemical Characterization
The study of nicotinamide derivatives extends into detailed biochemical characterization, including enzyme kinetics and inhibitor studies. Research on enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide and related compounds, reveals the importance of these derivatives in influencing enzyme activity and metabolic processes. Inhibitors of NNMT, for example, have been investigated for their therapeutic potential in diseases where aberrant NNMT activity is implicated. Such studies contribute to our understanding of the molecular basis of enzyme function and the development of new therapeutic strategies (Babault et al., 2018).
Potential Therapeutic Applications
The exploration of nicotinamide derivatives, including N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide, extends to their potential therapeutic applications. The modulation of NNMT activity through inhibitors can impact various diseases, including metabolic disorders, cancers, and neurodegenerative conditions. By influencing NNMT activity, these compounds can affect the cellular methylation potential and nicotinamide metabolism, offering a novel approach to therapy. Research in this area aims to develop targeted treatments that leverage the biochemical properties of nicotinamide derivatives for disease intervention (Ulanovskaya, Zuhl, & Cravatt, 2013).
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-20-10-4-6-14(20)12-21(13-15-7-5-11-24-15)18(22)16-8-3-9-19-17(16)23-2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQFKEMGTNFHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)
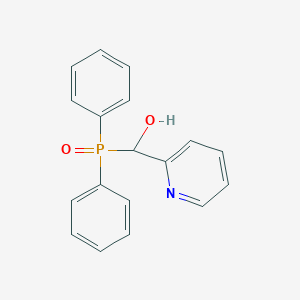
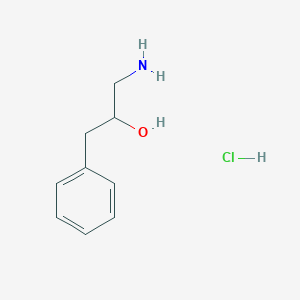
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)
![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)
![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)
